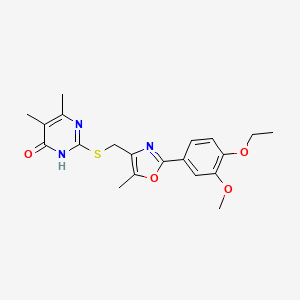

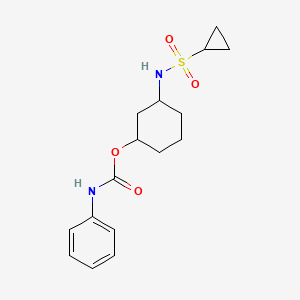

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate, also known as CSPC, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of drug discovery and development.

Applications De Recherche Scientifique

Lewis Acid Catalyzed Annulations

Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides provide a method for synthesizing cyclopentene sulfonamides with high diastereoselectivity. This process, catalyzed by Sc(OTf)3, allows for the efficient creation of 2,3-substituted cyclopentanones, showcasing the utility of cyclopropane derivatives in constructing complex molecular structures (Mackay et al., 2014).

Ring-Opening Aminochalcogenation

The ring-opening 1,3-aminothiolation of cyclopropane 1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides under Sn(OTf)2 catalysis showcases a three-component approach that produces ring-opened products with sulfonamide and arylthio residues. This process highlights the reactivity of cyclopropane derivatives in multi-component synthetic strategies, further emphasizing their significance in organic chemistry (Augustin et al., 2019).

Asymmetric Cyclopropanation

The use of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides demonstrates the application of cyclopropane derivatives in producing cyclopropane products with high enantiomeric excesses. This showcases the role of cyclopropane derivatives in the field of asymmetric synthesis and enantioselective reactions (Hartikka et al., 2007).

Copper-Catalyzed Amidation and Imidation

Copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products illustrate the functionalization of unactivated alkanes. This methodology, which favors secondary C–H bonds over tertiary and primary C–H bonds, highlights the potential of cyclopropane and its derivatives in introducing functional groups into aliphatic hydrocarbons, contributing to advancements in organic synthesis and functionalization strategies (Tran et al., 2014).

Propriétés

IUPAC Name |

[3-(cyclopropylsulfonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-12-5-2-1-3-6-12)22-14-8-4-7-13(11-14)18-23(20,21)15-9-10-15/h1-3,5-6,13-15,18H,4,7-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAFZLIIPFZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)